(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
Overview
Description
(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a dimethylphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole and thiophene derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound may have therapeutic potential due to its bioactive properties. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of (2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(3,4-DIMETHYLPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE
- Dichloroaniline
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[(E)-3-(1,3-benzodioxol-5-ylmethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-15-5-7-18(10-16(15)2)23(27)26-20(12-19-4-3-9-31-19)24(28)25-13-17-6-8-21-22(11-17)30-14-29-21/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,27)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVYQHDYRLGPP-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NCC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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